1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea
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Overview
Description
1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea is an organic compound with the molecular formula C16H17FN2O2
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea typically involves the reaction of 2-(4-fluorophenyl)ethylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as calcium hypochlorite/TEMPO.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic, alkaline, and aqueous environments, which provide the necessary conditions for the stability and reactivity of the urea linkage . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, in the context of neuroprotection, the compound may inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its therapeutic effects in various biological systems.
Comparison with Similar Compounds
1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:
2-Fluorophenylhydrazine: This compound contains a fluorophenyl group and is used in the synthesis of various organic molecules.
2-Bromo-4-fluorophenylacetonitrile: This compound also contains a fluorophenyl group and is used in the preparation of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-5-3-2-4-14(15)19-16(20)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFZWJVDUXQVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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